Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with the molecular formula C14H16BrNO3S and a molecular weight of 358.25. This compound features a pyrrolidine ring, a bromobenzoyl group, and a thioacetate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thioacetate moiety may also play a role in modulating the compound’s biological effects by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-(3-chlorobenzoyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-(3-methylbenzoyl)pyrrolidin-3-yl)thio)acetate
Uniqueness
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
methyl 2-[1-(3-bromobenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3S/c1-19-13(17)9-20-12-5-6-16(8-12)14(18)10-3-2-4-11(15)7-10/h2-4,7,12H,5-6,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDBGHARFZKRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.